Cas no 1804236-94-9 (1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one)

1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one
-
- インチ: 1S/C10H7BrF3IO/c1-5(16)9(11)8-6(10(12,13)14)3-2-4-7(8)15/h2-4,9H,1H3
- InChIKey: ICGFGZDNTTXYTO-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(C(F)(F)F)=C1C(C(C)=O)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 17.1
1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013012981-500mg |
1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one |
1804236-94-9 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
Alichem | A013012981-250mg |
1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one |
1804236-94-9 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
Alichem | A013012981-1g |
1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one |
1804236-94-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. Book reviews
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-oneに関する追加情報
Introduction to 1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1804236-94-9) and Its Applications in Modern Chemical Biology
The compound 1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1804236-94-9) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel pharmacophores. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The presence of both bromo and iodo substituents, coupled with a trifluoromethyl group on the aromatic ring, imparts unique reactivity and functional properties that make it a valuable intermediate in synthetic chemistry.
One of the most compelling aspects of this compound is its role as a building block for the development of small-molecule inhibitors targeting various biological pathways. The trifluoromethyl group, a well-documented pharmacophore, enhances metabolic stability and binding affinity, making it particularly useful in the design of drugs with prolonged half-lives. Furthermore, the bromo and iodo substituents provide handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of more complex molecular architectures.
Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this molecule have been explored as inhibitors of tyrosine kinases, where the trifluoromethyl group contributes to selective binding by modulating electronic properties. The 2-iodo moiety allows for facile introduction of aryl groups, enabling the tuning of pharmacokinetic profiles through modifications at this position.
In addition to its applications in oncology, 1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one has shown promise in the development of antimicrobial agents. The structural features of this compound facilitate interactions with bacterial enzymes, leading to inhibitory effects on pathogenic microorganisms. Researchers have leveraged its reactivity to generate novel scaffolds with enhanced activity against resistant strains, underscoring its importance in addressing emerging infectious diseases.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include bromination and iodination of precursor aromatic compounds, followed by condensation reactions to establish the carbonyl functionality at the propyl chain. The introduction of the trifluoromethyl group is typically achieved via metal-catalyzed cross-coupling or direct fluorination techniques, showcasing the compound's adaptability to diverse synthetic strategies.
From a computational chemistry perspective, the electronic and steric properties of 1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one have been extensively studied using density functional theory (DFT). These investigations have provided insights into how structural modifications influence binding affinity and selectivity. For example, computational modeling has revealed that subtle changes in the aromatic ring can significantly alter interactions with biological targets, guiding medicinal chemists in optimizing lead compounds for clinical development.
The compound's potential extends beyond traditional pharmaceutical applications into agrochemicals and materials science. Its unique structural motifs have been explored in designing novel pesticides with improved efficacy and environmental safety. Moreover, its ability to undergo polymerization reactions has opened avenues for developing advanced materials with tailored properties for electronics and coatings industries.
As research continues to evolve, new methodologies for synthesizing and functionalizing 1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one are being developed. Advances in flow chemistry and photoredox catalysis have enabled more efficient and sustainable routes to this intermediate, aligning with global efforts toward green chemistry principles. These innovations not only enhance production scalability but also reduce waste generation during synthesis.
The future prospects for this compound are promising, with ongoing investigations exploring its role in emerging therapeutic areas such as neurodegenerative diseases and immunotherapy. By leveraging its structural versatility and reactivity, scientists aim to develop next-generation therapeutics that address unmet medical needs. Collaborative efforts between academia and industry are essential to translate these findings into tangible clinical benefits for patients worldwide.
1804236-94-9 (1-Bromo-1-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one) 関連製品
- 2011707-50-7(5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one)
- 1361646-38-9(6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)
- 618873-38-4(4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 2248344-98-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate)
- 1804033-72-4(Methyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)
- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)
- 921501-74-8(N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide)
- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)



